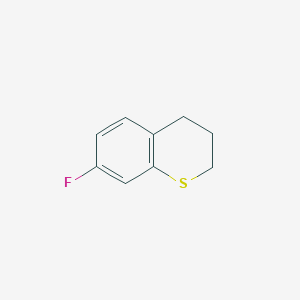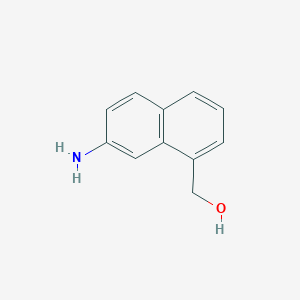
2-(6-Fluorobenzofuran-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluorobenzofuran-2-yl)acetonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluorobenzofuran-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of fluorinated benzaldehyde derivatives, which undergo cyclization with suitable nitrile-containing reagents. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluorobenzofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted benzofuran derivatives.
Scientific Research Applications
2-(6-Fluorobenzofuran-2-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzofuran-2-yl)acetonitrile: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-(6-Chlorobenzofuran-2-yl)acetonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-(6-Methylbenzofuran-2-yl)acetonitrile:
Uniqueness
The presence of the fluorine atom in 2-(6-Fluorobenzofuran-2-yl)acetonitrile makes it unique compared to other similar compounds. Fluorine can enhance the compound’s stability, reactivity, and biological activity, making it a valuable subject for research and applications in various fields.
Properties
Molecular Formula |
C10H6FNO |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
2-(6-fluoro-1-benzofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6FNO/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6H,3H2 |
InChI Key |
ATDKUYIYRQVBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


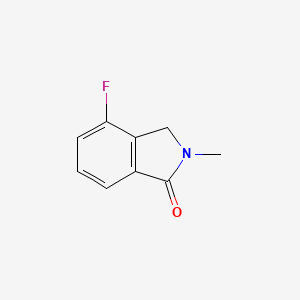

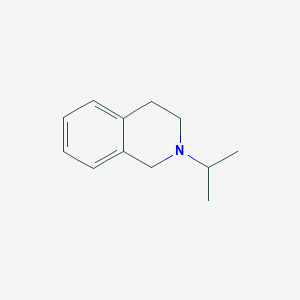
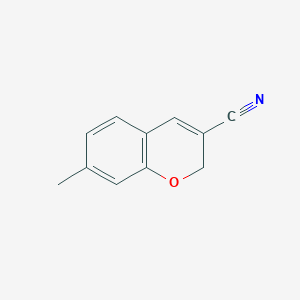

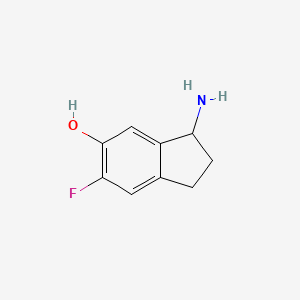

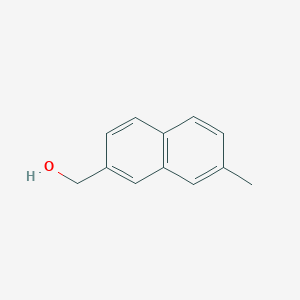
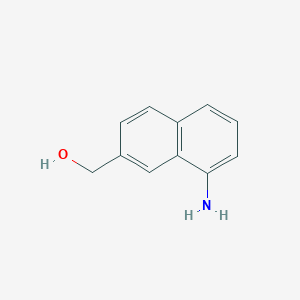
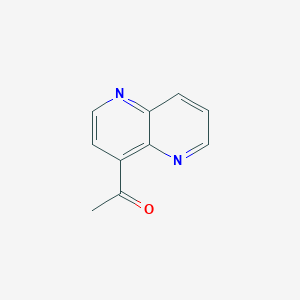
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

